

# TEAD ligand 1 as a chemical probe for TEAD biology

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## Compound of Interest

Compound Name: *TEAD ligand 1*

Cat. No.: *B15542401*

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A Comprehensive Technical Guide to **TEAD Ligand 1** as a Chemical Probe for TEAD Biology  
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **TEAD Ligand 1** and its application as a chemical probe for studying the biology of Transcriptional Enhanced Associate Domain (TEAD) proteins. It covers the core concepts of TEAD function, its role in the Hippo signaling pathway, and the methodologies used to characterize ligands that target these crucial transcription factors.

## Introduction to TEAD Biology

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key regulators of gene expression downstream of the Hippo signaling pathway. [1][2] These proteins play a critical role in controlling cell proliferation, apoptosis, and organ size. [3] Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are frequently observed in various cancers, making TEAD proteins attractive targets for therapeutic intervention. [3][4] TEAD factors themselves do not possess intrinsic transcriptional activity but rely on co-activators, most notably YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), to drive the expression of target genes. [3][5] The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling in many tumors. [3]

## TEAD Ligand 1 and the Advent of TEAD Degraders

**TEAD Ligand 1** serves as a crucial component in the synthesis of PROTAC TEAD degrader-1. [6][7] PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8] In this context, **TEAD Ligand 1** is the moiety that binds to the TEAD protein, while the other end of the PROTAC is a ligand for an E3 ligase, connected via a chemical linker.[6][8] This approach offers a distinct mechanism of action compared to traditional inhibitors, as it leads to the removal of the entire TEAD protein, thereby eliminating all its functions.[8]

## Quantitative Data for TEAD-Targeting Chemical Probes

While specific quantitative data for the standalone "**TEAD Ligand 1**" is not readily available in public literature, the following tables summarize the potencies of well-characterized TEAD inhibitors and a PROTAC degrader derived from a TEAD ligand, providing a benchmark for the field.

Table 1: Cellular Potency of PROTAC TEAD Degradation-1

Compound	Cell Line	DC50 (nM)	IC50 (μM)	Mechanism of Action
PROTAC TEAD degrader-1	293T (Flag-TEAD2)	54.1	-	Selective degradation of TEAD2
PROTAC TEAD degrader-1	NCI-H226	-	0.21	Inhibition of proliferation

Data sourced from MedchemExpress.[6]

Table 2: Potency of Representative TEAD Inhibitors

Inhibitor	Target	IC50 (nM)	Assay Type
IAG933	Avi-human TEAD4	9	Biochemical Assay
IAG933	NCI-H2052	48	YAP Reporter Gene Expression
IAG933	MSTO-211H	11-26	TEAD Target Gene Expression
JM7	YAP Transcriptional Reporter	972	Cell-based Reporter Assay

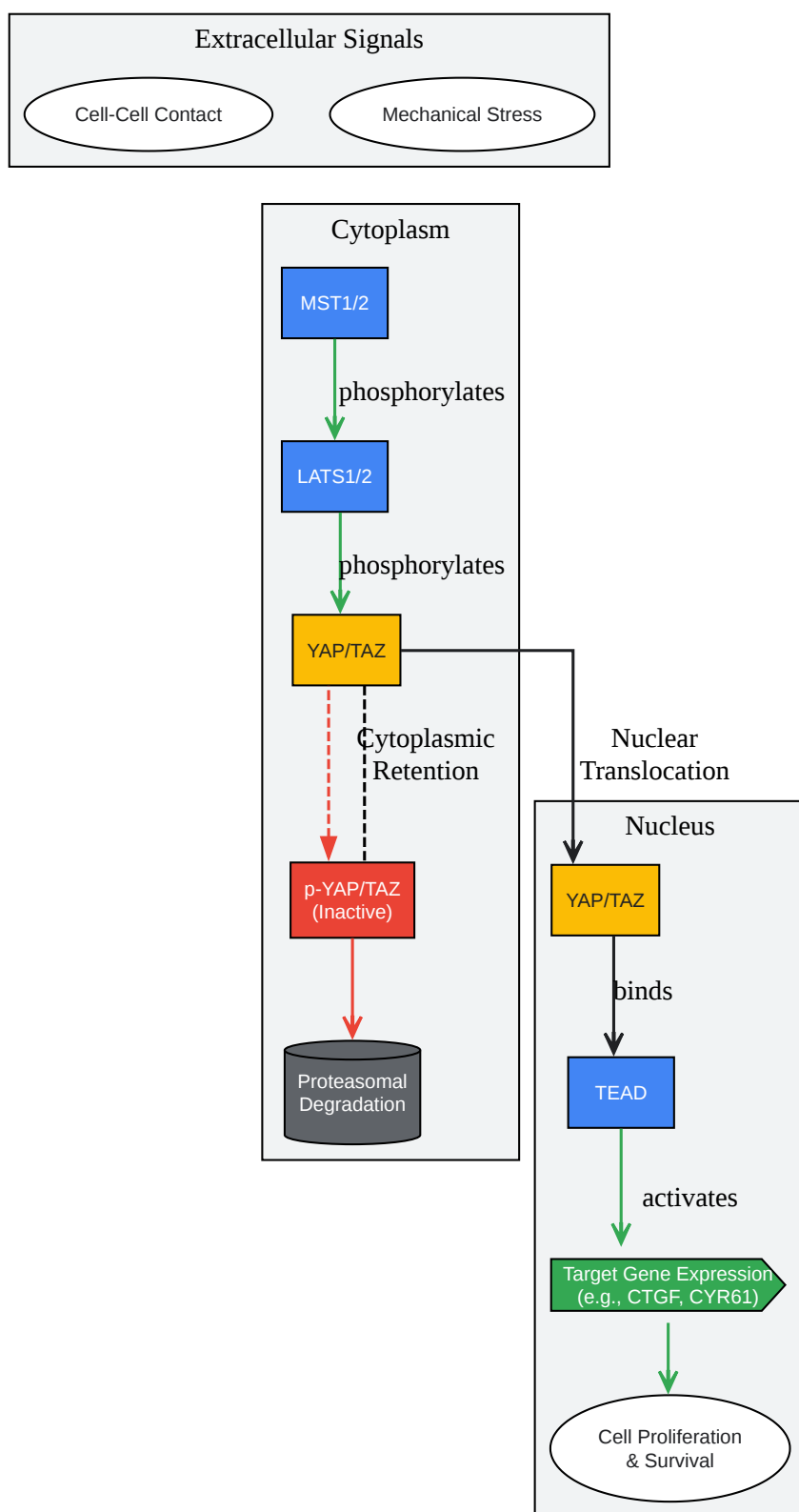
Data sourced from MedchemExpress and other publications.[\[9\]](#)[\[10\]](#)

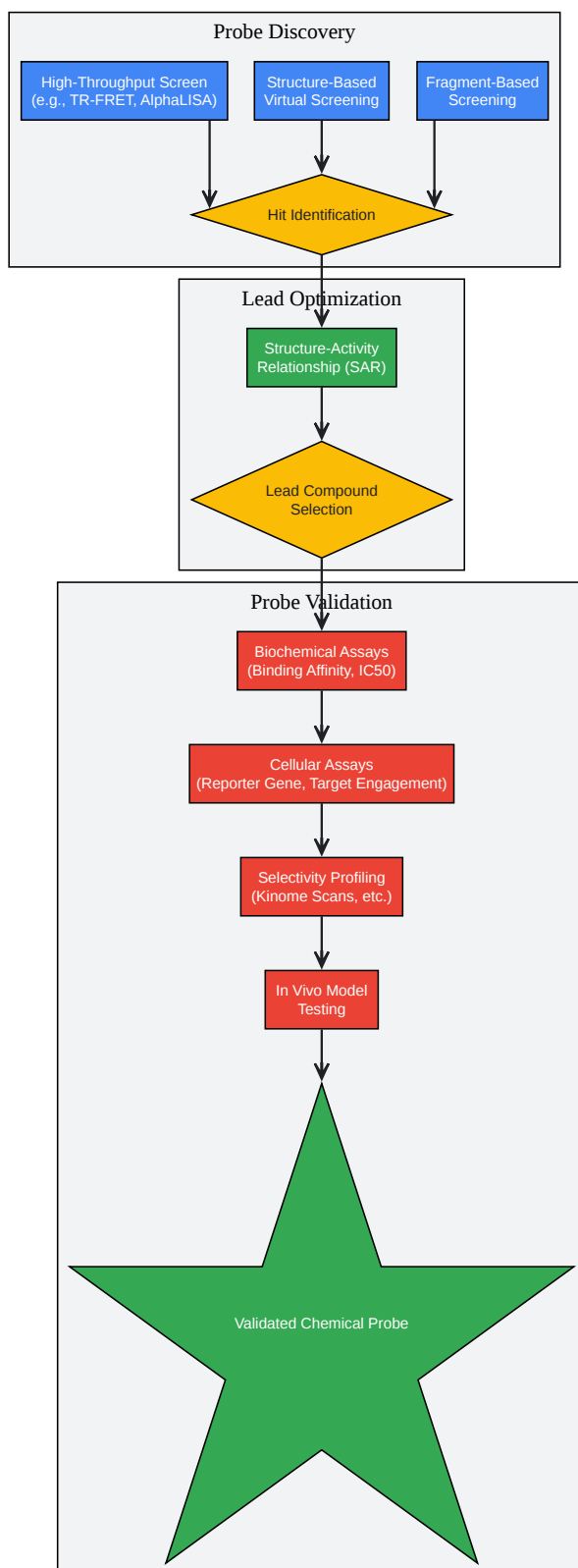
## Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental approaches, the following diagrams have been generated using the DOT language for Graphviz.

### The Hippo-YAP-TEAD Signaling Pathway

This diagram illustrates the core components of the Hippo signaling pathway and its downstream effect on TEAD-mediated transcription.





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### Contact

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